4-Methylene-2-propyl-1,3-dioxane
Description
Structural Classification and Unique Features of Unsaturated 1,3-Dioxane (B1201747) Derivatives
Unsaturated 1,3-dioxane derivatives, particularly those with exocyclic double bonds, represent a fascinating subclass of heterocyclic compounds. The defining feature of 4-Methylene-2-propyl-1,3-dioxane is the exocyclic methylene (B1212753) group, which introduces a point of unsaturation and significantly influences the molecule's reactivity. This feature classifies it as a cyclic ketene (B1206846) acetal (B89532). acs.org
The 1,3-dioxane ring typically adopts a chair conformation to minimize steric strain. thieme-connect.de The presence of substituents, such as the propyl group at the C2 position, can influence the conformational equilibrium. In related 2-substituted 1,3-dioxanes, the substituent generally prefers an equatorial position to minimize diaxial interactions. thieme-connect.de
The exocyclic methylene group introduces sp² hybridization at the C4 carbon, altering the local geometry of the ring. Spectroscopic analysis of analogous compounds provides insight into the characteristic signals of this moiety.
Table 1: Predicted Spectroscopic Data for this compound based on Analogous Compounds
| Spectroscopic Technique | Characteristic Feature | Predicted Chemical Shift/Frequency (based on analogues) | Reference |
| ¹H NMR | Exocyclic Methylene Protons (=CH₂) | δ 4.5 - 5.0 ppm | acs.org |
| ¹³C NMR | Exocyclic Methylene Carbon (=CH₂) | δ 85 - 90 ppm | nih.gov |
| IR Spectroscopy | C=C Stretch of Methylene Group | 1650 - 1690 cm⁻¹ | researchgate.net |
Note: The data presented in this table is inferred from spectroscopic data of structurally similar 4-methylene-1,3-dioxane derivatives and cyclic ketene acetals due to the lack of direct experimental data for this compound.
The synthesis of such unsaturated 1,3-dioxanes often involves a two-step process. The first step is the acid-catalyzed condensation of a suitable 1,3-diol with an aldehyde or ketone to form a saturated 1,3-dioxane. For this compound, this would likely involve the reaction of 2-propyl-1,3-propanediol with a suitable carbonyl compound. The second, more challenging step, is the introduction of the exocyclic double bond, which can be achieved through elimination reactions of a suitable precursor, such as a 4-halomethyl-1,3-dioxane. google.com
Research Significance within Cyclic Ethers and Olefinic Systems
The research significance of this compound can be inferred from the established applications of related cyclic ethers and olefinic systems. Cyclic ethers are crucial components in a vast array of biologically active natural products and pharmaceuticals. nih.gov The 1,3-dioxane framework itself is a common protecting group for carbonyls and diols in organic synthesis due to its stability under various reaction conditions and its susceptibility to acidic cleavage. thieme-connect.de
The olefinic component, the exocyclic methylene group, makes these molecules valuable monomers in polymer chemistry. Cyclic ketene acetals, such as 2-methylene-1,3-dioxepane (B1205776) (MDO), undergo radical ring-opening polymerization to produce biodegradable polyesters. nih.gov This process introduces ester linkages into the polymer backbone, rendering them susceptible to hydrolysis. niscpr.res.in This characteristic is highly sought after for creating environmentally friendly plastics.
The combination of the cyclic ether and the reactive olefin within the same molecule opens avenues for further chemical transformations. The exocyclic double bond can participate in various addition reactions, while the dioxane ring can be cleaved under acidic conditions to reveal the original diol and carbonyl functionalities. This dual reactivity makes compounds like this compound potential building blocks for the synthesis of complex molecules. For instance, related 2-methylene-4-phenyl-1,3-dioxane has been studied for its role in radical ring-opening polymerization.
Table 2: Potential Research Applications of this compound
| Area of Research | Potential Application | Rationale based on Analogous Compounds | Reference |
| Polymer Chemistry | Monomer for biodegradable polyesters | The exocyclic methylene group allows for radical ring-opening polymerization, introducing hydrolyzable ester bonds. | nih.govniscpr.res.in |
| Organic Synthesis | Versatile building block | The dual functionality of a reactive olefin and a cleavable acetal allows for sequential chemical modifications. | thieme-connect.de |
| Materials Science | Development of novel polymers | Copolymers with tunable properties could be synthesized by incorporating this monomer. | researchgate.net |
Structure
3D Structure
Properties
CAS No. |
93917-66-9 |
|---|---|
Molecular Formula |
C8H14O2 |
Molecular Weight |
142.20 g/mol |
IUPAC Name |
4-methylidene-2-propyl-1,3-dioxane |
InChI |
InChI=1S/C8H14O2/c1-3-4-8-9-6-5-7(2)10-8/h8H,2-6H2,1H3 |
InChI Key |
FAGLUDRGGWLUKA-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1OCCC(=C)O1 |
Origin of Product |
United States |
Ii. Synthetic Methodologies and Route Optimization for 4 Methylene 2 Propyl 1,3 Dioxane
Strategies for Introducing the 4-Methylene Moiety
The formation of the 4-methylene group on the 1,3-dioxane (B1201747) ring is a critical step in the synthesis of the target molecule. Several synthetic approaches can be envisioned, primarily involving elimination reactions, olefination reactions, and cycloaddition or condensation reactions.
Elimination Reactions from Substituted 1,3-Dioxane Precursors
One of the most common methods for generating a methylene (B1212753) group is through an elimination reaction. This strategy involves the synthesis of a 1,3-dioxane precursor bearing a suitable leaving group at the 4-methyl position, which is then eliminated to form the exocyclic double bond.
A plausible precursor for such a reaction would be a 4-(halomethyl)-2-propyl-1,3-dioxane or a 4-(hydroxymethyl)-2-propyl-1,3-dioxane derivative. For instance, the reaction of butanal with 3-chloro-1,2-propanediol (B139630) could yield a 4-(chloromethyl)-2-propyl-1,3-dioxane intermediate. Subsequent treatment with a strong, non-nucleophilic base would induce an E2 elimination to afford the desired 4-Methylene-2-propyl-1,3-dioxane.
Alternatively, a 4-(hydroxymethyl)-2-propyl-1,3-dioxane can be synthesized and the hydroxyl group can be converted into a better leaving group, such as a tosylate or mesylate. Treatment with a base would then facilitate the elimination. The choice of base and reaction conditions is crucial to favor the desired elimination pathway over potential side reactions.
Table 1: Comparison of Potential Leaving Groups for Elimination Reactions
| Leaving Group | Precursor | Typical Reagents for Formation | Base for Elimination | Potential Issues |
| Chloride | 4-(chloromethyl)-2-propyl-1,3-dioxane | 3-chloro-1,2-propanediol | Potassium tert-butoxide, DBU | Side reactions, requires strong base |
| Tosylate | 4-(tosyloxymethyl)-2-propyl-1,3-dioxane | Tosyl chloride, pyridine | Potassium tert-butoxide, NaH | Multi-step process |
| Mesylate | 4-(mesyloxymethyl)-2-propyl-1,3-dioxane | Mesyl chloride, triethylamine | Potassium tert-butoxide, LDA | Multi-step process |
Olefination Reactions at the Dioxane Ring System
Olefination reactions, such as the Wittig reaction, provide a powerful tool for converting a carbonyl group into a carbon-carbon double bond. masterorganicchemistry.comwikipedia.orgorganic-chemistry.orglumenlearning.com In this context, a 1,3-dioxan-4-one (B14726428) precursor could be subjected to a Wittig reaction to introduce the methylene group.
The synthesis of the required 2-propyl-1,3-dioxan-4-one could be achieved through the protection of a suitable keto-diol. The subsequent Wittig reaction would involve the use of a methylidene-ylide, typically generated from methyltriphenylphosphonium (B96628) bromide and a strong base like n-butyllithium. lumenlearning.com The reaction proceeds through a betaine (B1666868) or an oxaphosphetane intermediate, which then collapses to form the alkene and triphenylphosphine (B44618) oxide. masterorganicchemistry.comwikipedia.org
Table 2: Key Parameters for Wittig Olefination
| Parameter | Description | Typical Conditions |
| Ylide | Methylenetriphenylphosphorane | Generated in situ from Ph₃PCH₃Br and n-BuLi |
| Solvent | Anhydrous THF or diethyl ether | To ensure stability of the ylide |
| Temperature | -78 °C to room temperature | To control reactivity and side reactions |
| Ketone | 2-propyl-1,3-dioxan-4-one | Must be readily synthesized |
Cycloaddition or Condensation Reactions with Unsaturated Building Blocks
The Prins reaction, an acid-catalyzed addition of an aldehyde to an alkene, offers a direct route to substituted 1,3-dioxanes. cambridge.orgwikipedia.org For the synthesis of this compound, a variation of the Prins reaction could be employed. The reaction between butanal and an appropriate unsaturated diol or a related unsaturated building block in the presence of an acid catalyst could potentially lead to the desired product. The outcome of the Prins reaction is highly dependent on the reaction conditions, and by carefully selecting the reactants and catalyst, the formation of the 4-methylene derivative can be favored. wikipedia.org
Another approach involves the [3+2] cycloaddition of alkynols with ketones, which has been shown to produce 4-methylene-1,3-dioxolane (B14172032) derivatives. researchgate.net While this method directly applies to dioxolanes, adapting it for dioxane synthesis would require the use of a suitable four-carbon unsaturated building block that can react with butanal.
Regioselective and Stereoselective Synthesis of this compound
Achieving regioselectivity and stereoselectivity is paramount in the synthesis of a specific isomer of this compound.
In elimination reactions, the regioselectivity is dictated by the position of the leaving group. The use of a 4-(substituted methyl)-1,3-dioxane precursor ensures the formation of the exocyclic double bond at the desired position.
In olefination reactions, the position of the carbonyl group in the precursor determines the location of the resulting double bond. Therefore, the synthesis of a pure 2-propyl-1,3-dioxan-4-one is crucial for the regioselective formation of the 4-methylene product.
The stereochemistry at the 2-position of the dioxane ring can be influenced by the choice of starting materials and reaction conditions. For instance, in the Prins reaction, the stereochemical outcome can be controlled by the geometry of the alkene and the nature of the catalyst. Similarly, in the synthesis of the 1,3-dioxane ring from a diol and an aldehyde, the use of a chiral diol can lead to the formation of a specific stereoisomer.
Catalyst Systems and Reaction Condition Optimization
The choice of catalyst and the optimization of reaction conditions are critical for maximizing the yield and selectivity of the synthesis of this compound.
For acid-catalyzed reactions like the Prins reaction or the formation of the dioxane ring, both Brønsted and Lewis acids can be employed. Common Brønsted acids include sulfuric acid and p-toluenesulfonic acid. cambridge.orgijapbc.com Lewis acids such as zinc chloride or boron trifluoride can also be effective. The catalyst concentration, reaction temperature, and reaction time need to be carefully controlled to prevent side reactions like polymerization or the formation of undesired isomers. The use of solid acid catalysts, such as ion-exchange resins or zeolites, can simplify product purification and catalyst recovery. tubitak.gov.tred.gov
In base-mediated elimination reactions, the strength and steric bulk of the base are important factors. Strong, non-nucleophilic bases like potassium tert-butoxide or DBU are often preferred to minimize substitution reactions. The solvent also plays a crucial role; polar aprotic solvents like THF or DMSO are typically used.
For the Wittig reaction, the conditions must be anhydrous and inert to prevent the decomposition of the highly reactive ylide. The choice of base for generating the ylide and the reaction temperature can influence the stereoselectivity of the olefination.
Table 3: Catalyst and Condition Considerations for Different Synthetic Routes
| Synthetic Route | Catalyst Type | Key Reaction Conditions |
| Prins Reaction | Brønsted or Lewis Acid | Controlled temperature, optimized catalyst loading |
| Elimination Reaction | Strong, non-nucleophilic base | Anhydrous conditions, appropriate solvent |
| Wittig Reaction | Strong base (for ylide generation) | Anhydrous and inert atmosphere, low temperature |
Mechanistic Investigations of this compound Formation
The proposed synthetic routes are underpinned by well-established reaction mechanisms in organic chemistry.
The elimination reaction to form the methylene group proceeds via an E2 mechanism, where the base abstracts a proton from the carbon adjacent to the leaving group, and the leaving group departs simultaneously, forming the double bond in a single, concerted step. The anti-periplanar arrangement of the proton and the leaving group is generally favored for this mechanism.
The Wittig reaction mechanism involves the initial nucleophilic attack of the ylide on the carbonyl carbon, leading to a betaine intermediate. This zwitterionic species then cyclizes to form a four-membered ring called an oxaphosphetane. The oxaphosphetane is unstable and undergoes a retro-[2+2] cycloaddition to yield the desired alkene and triphenylphosphine oxide, the latter being the thermodynamic driving force for the reaction. masterorganicchemistry.comwikipedia.org
The Prins reaction mechanism is initiated by the protonation of the aldehyde by the acid catalyst, which increases its electrophilicity. wikipedia.org The alkene then acts as a nucleophile, attacking the protonated carbonyl carbon to form a carbocation intermediate. This carbocation can then be trapped by a nucleophile, which can be another molecule of the aldehyde or water, leading to the formation of the 1,3-dioxane ring or a 1,3-diol, respectively. The reaction pathway is highly dependent on the specific conditions employed. wikipedia.orgbeilstein-journals.org
Understanding these mechanisms is crucial for troubleshooting and optimizing the synthesis of this compound, allowing for the rational selection of reagents and conditions to achieve the desired outcome with high efficiency and selectivity.
Iii. Advanced Reaction Chemistry of 4 Methylene 2 Propyl 1,3 Dioxane
Electrophilic and Nucleophilic Addition Reactions to the Exocyclic Methylene (B1212753) Group
The exocyclic double bond in 4-methylene-1,3-dioxane derivatives is electron-rich, making it susceptible to attack by electrophiles. The presence of two oxygen atoms alpha to the double bond enhances its nucleophilicity compared to simple alkenes.
Electrophilic Addition: In the presence of an electrophile (E+), the initial attack occurs at the methylene carbon, leading to the formation of a stabilized carbocation intermediate. This cation is stabilized by the adjacent oxygen atom through resonance. Subsequent attack by a nucleophile (Nu-) yields the addition product. For instance, the addition of Br₂ to isoprene, a conjugated diene, proceeds via an electrophilic addition mechanism, highlighting the reactivity of double bonds. vaia.com While specific examples with 4-methylene-2-propyl-1,3-dioxane are not extensively documented, analogous reactions with related cyclic ketene (B1206846) acetals suggest that it would readily undergo addition of electrophiles such as halogens and protic acids.
Nucleophilic Addition: The exocyclic methylene carbon of certain activated dioxane derivatives, such as those derived from Meldrum's acid, exhibits an electrophilic character, allowing for nucleophilic attack. acs.org For instance, 5-[bis(thiomethyl)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione reacts with aqueous ammonia, where the amino group acts as a nucleophile, attacking the exocyclic methylene carbon. acs.org However, for simple 4-methylene-1,3-dioxanes like the title compound, direct nucleophilic addition to the unactivated double bond is generally not favored unless the nucleophile is highly reactive, such as an organometallic reagent, or the reaction proceeds via a different mechanism, like a palladium-catalyzed intramolecular addition. rsc.org
| Reaction Type | Reactant(s) | Product(s) | Key Observations |
| Electrophilic Addition | Isoprene, Br₂ | 3,4-dibromo-3-methyl-1-butene and other isomers | Demonstrates the general reactivity of C=C double bonds towards electrophiles. vaia.com |
| Nucleophilic Addition | 5-[bis(thiomethyl)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione, aq. NH₃ | 5-[Amino(thiomethyl)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione | The exocyclic methylene carbon is sufficiently electrophilic for nucleophilic attack. acs.org |
| Pd-catalyzed Intramolecular Addition | Acetylenic active methylene compounds, (hetero)aryl halides | Functionalized carbo- and heterocyclic systems | Demonstrates a pathway for the formal nucleophilic addition to an unsaturated system. rsc.org |
Cycloaddition Reactions and Pericyclic Transformations
The exocyclic double bond of 4-methylene-1,3-dioxane and its derivatives can participate in various cycloaddition reactions, acting as the 2π-electron component. These reactions are powerful tools for the construction of complex cyclic and heterocyclic systems. masterorganicchemistry.comethernet.edu.etarkat-usa.org
Diels-Alder Reactions: The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. masterorganicchemistry.comyoutube.com Methylene-dioxanes can act as dienophiles. The reactivity of the dienophile in a Diels-Alder reaction is typically enhanced by the presence of electron-withdrawing groups. libretexts.org While the cyclic ketene acetal (B89532) moiety is generally electron-rich, its participation in inverse-electron-demand Diels-Alder reactions with electron-deficient dienes, such as 1,2,4,5-tetrazines, is plausible. scispace.com Such reactions provide a route to various heterocyclic compounds. scispace.com
[2+2] Cycloadditions: Photochemical [2+2] cycloadditions represent another important class of reactions for compounds with C=C double bonds. rsc.org For instance, N-alkyl maleimides undergo catalyst-free [2+2] cycloaddition with alkenes under UVA irradiation to yield cyclobutane (B1203170) derivatives. vaia.com It is expected that this compound could participate in similar photochemical cycloadditions with suitable reaction partners.
1,3-Dipolar Cycloadditions: The exocyclic double bond can also react with 1,3-dipoles to form five-membered heterocyclic rings. This type of reaction has been utilized in the synthesis of complex molecules and for the functionalization of polymers. uni-konstanz.deelsevierpure.com
| Reaction Type | Reactant(s) | Product Type | Key Features |
| Diels-Alder | Diene + Dienophile (e.g., Methylene-dioxane) | Six-membered ring | A powerful tool for stereoselective ring formation. masterorganicchemistry.comyoutube.comlibretexts.org |
| Inverse-Electron-Demand Diels-Alder | Electron-deficient diene + Methylene-dioxane | Heterocyclic compounds | Allows for the synthesis of various nitrogen-containing heterocycles. scispace.com |
| Photochemical [2+2] Cycloaddition | Methylene-dioxane + Alkene (e.g., Maleimide) | Cyclobutane derivative | Proceeds under photochemical conditions, often with high stereoselectivity. vaia.com |
| 1,3-Dipolar Cycloaddition | 1,3-Dipole + Methylene-dioxane | Five-membered heterocycle | Used for synthesis of complex molecules and polymer functionalization. uni-konstanz.deelsevierpure.com |
Ring-Opening Reactions and Polymerization Mechanisms
One of the most significant aspects of the chemistry of cyclic ketene acetals like this compound is their ability to undergo ring-opening polymerization (ROP). This process can be initiated by radical or cationic species and often competes with simple vinyl addition polymerization.
Radical Ring-Opening Polymerization (rROP): The radical polymerization of 2-methylene-1,3-dioxane has been shown to result in over 50% ring opening. researchgate.net This process involves the addition of a radical to the exocyclic methylene group, followed by β-scission of the resulting radical, which leads to the opening of the dioxane ring and the formation of an ester linkage in the polymer backbone. The extent of ring opening versus vinyl addition is influenced by the stability of the radical intermediate and the ring strain of the monomer. For example, the radical polymerization of 2-methylene-4-phenyl-1,3-dioxolane leads to a polyester, poly[-(β-phenyl)butyrolactone], via a nearly quantitative ring-opening process. researchgate.net The phenyl group stabilizes the radical formed after ring opening, thus favoring this pathway. koreascience.kr
Cationic Polymerization: Cationic initiators can also promote the polymerization of methylene-dioxane derivatives. researchgate.net In the case of 2-(2,4-dimethoxyphenyl)-4-methylene-1,3-dioxolane, cationic polymerization leads to a mixture of a ring-opened poly(keto ether) and a cyclized 3(2H)-dihydrofuranone derivative. researchgate.net This indicates that both the methylene group and the oxygen atoms of the dioxane ring can participate in reactions with cationic species. The strength of the acid catalyst can influence the ratio of polymerization to cyclization products. researchgate.net For some cyclic ketene acetals, cationic polymerization proceeds without ring opening. dokumen.pub
| Monomer | Initiator/Conditions | Polymerization Type | Extent of Ring Opening |
| 2-Methylene-1,3-dioxane | Radical Initiator | Radical | >50% researchgate.net |
| 2-Methylene-4-phenyl-1,3-dioxolane | Radical Initiator | Radical | Essentially quantitative researchgate.net |
| 2-(2,4-Dimethoxyphenyl)-4-methylene-1,3-dioxolane | Cationic Catalysts (e.g., BF₃) | Cationic | Leads to a mixture of ring-opened polymer and cyclized product researchgate.net |
| 2-Methylene-4-phenyl-1,3-dioxane | Cationic Initiator | Cationic | No ring opening observed dokumen.pub |
Functionalization at the Propyl Side Chain and Other Ring Positions
The functionalization of this compound at positions other than the exocyclic double bond allows for the synthesis of a wider range of derivatives with tailored properties.
Functionalization of the Propyl Side Chain: The propyl group at the C2 position is an alkyl chain and, as such, is relatively unreactive. However, modern synthetic methods allow for the functionalization of such sp³ C-H bonds. For instance, catalytic translocation of a metal catalyst along a saturated hydrocarbon side chain can enable bond-forming reactions at remote sites. While specific examples for the propyl group on the dioxane ring are not available, these methods offer potential routes for its modification. Another approach could involve the synthesis of the dioxane from a pre-functionalized butanal derivative.
Functionalization of the Dioxane Ring: The dioxane ring itself offers sites for functionalization. The hydrogen atoms at C5 and C6 are adjacent to oxygen atoms and could potentially be abstracted under certain conditions. Lithiation of 1,3-dioxanes has been reported, creating a nucleophilic center that can react with various electrophiles. acs.org For example, 4-(phenylsulfanyl)-1,3-dioxanes can be lithiated and subsequently reacted with electrophiles. researchgate.net Reductive ring opening of 1,3-dioxane (B1201747) acetals, often used in carbohydrate chemistry, can also be considered a functionalization method, leading to selectively protected diols.
Iv. Stereochemical and Conformational Analysis of 4 Methylene 2 Propyl 1,3 Dioxane
Conformational Landscape and Ring Dynamics
The conformational behavior of saturated 1,3-dioxanes is dominated by a chair conformation, which is significantly more stable than flexible twist forms. researchgate.netresearchgate.net For instance, the parent 1,3-dioxane (B1201747) ring prefers a chair geometry, with a calculated energy difference of approximately 5-6 kcal/mol between the chair and the 2,5-twist conformer. researchgate.netresearchgate.net Substituents on the ring influence the equilibrium between different chair conformations and the barriers to ring inversion. In 2-propyl-1,3-dioxane, the propyl group strongly prefers the equatorial position to minimize steric interactions. acs.org
The presence of the 4-methylene group in 4-methylene-2-propyl-1,3-dioxane fundamentally alters this landscape. The sp²-hybridized carbon at C4 and the adjacent sp³-hybridized C5 atom create a region of enforced planarity. This prevents the adoption of a perfect chair conformation. Instead, the ring is expected to adopt a half-chair or sofa conformation, where the C1-O2-C3-C4 segment is relatively flat.
The ring dynamics will be governed by the energetic barrier to inversion between the two possible half-chair conformers. This inversion process would involve the flipping of the C5-C6 portion of the ring. The 2-propyl group introduces two primary diastereomeric conformations, one with the propyl group in a pseudo-axial orientation and one with it in a pseudo-equatorial orientation.
The pseudo-equatorial conformation of the 2-propyl group is expected to be overwhelmingly favored due to severe 1,3-diaxial-type interactions that would occur in the pseudo-axial form. These interactions would be with the pseudo-axial hydrogen at C6 and potentially with the p-orbitals of the methylene (B1212753) group.
Table 1: Comparison of Expected Conformational Properties
| Property | Saturated 1,3-Dioxane Ring | 4-Methylene-1,3-Dioxane Ring (Predicted) |
|---|---|---|
| Preferred Conformation | Chair | Half-Chair or Sofa |
| Torsional Angle (O1-C6-C5-C4) | ~55-60° | Expected to be significantly smaller |
| Ring Inversion Barrier | ~9-11 kcal/mol | Expected to be lower due to ring strain |
| Key Strain Feature | 1,3-Diaxial interactions | Allylic strain (A¹,³ strain), torsional strain |
Diastereoselectivity and Enantioselectivity in Synthesis and Reactions
The synthesis and reactivity of this compound are intrinsically linked to its stereochemistry.
Synthesis: A plausible synthetic route involves the acid-catalyzed acetalization of 4-hydroxymethyl-4-penten-2-one with butanal. The stereochemistry of the final product would be determined during the ring-closure step. The formation of the acetal (B89532) at C2 can lead to cis and trans diastereomers, defined by the relative orientation of the propyl group at C2 and the methylene-containing substituent at C4. Thermodynamic equilibration, often facilitated by the acid catalyst, would favor the isomer with the bulky propyl group in the equatorial (or pseudo-equatorial) position. researchgate.netpsu.edu
Reactions: The exocyclic double bond is a prime site for chemical reactions, and the stereochemical outcome of these reactions will be dictated by the conformation of the dioxane ring.
Reactions involving the C2 position: Deprotonation at C2 followed by reaction with an electrophile could show diastereoselectivity. The approach of the electrophile would be influenced by the orientation of the existing ring substituents, although the flexibility of the half-chair conformation might lead to lower selectivity compared to rigid chair systems.
Anomeric and Stereoelectronic Effects in Unsaturated Cyclic Dioxane Systems
Stereoelectronic effects, particularly the anomeric effect, are dominant factors in the chemistry of 1,3-dioxanes. rsc.orgacs.orgthieme-connect.de The anomeric effect describes the thermodynamic preference for an electronegative substituent at the anomeric carbon (C2) to adopt an axial orientation, despite steric hindrance. This is explained by a stabilizing hyperconjugative interaction between a lone pair (n) on an endocyclic oxygen and the antibonding orbital (σ) of the axial C2-substituent bond (n_O → σ_C-X). rsc.org
In this compound, the electronic landscape is significantly modified by the C4=C5 double bond.
Influence on the Anomeric Effect: The flattening of the ring around C4 alters the orbital alignments necessary for classic anomeric effects. The orientation of the oxygen lone pairs and the C-O bonds is distorted from the ideal staggered arrangement found in a chair conformation. While a pseudo-axial 2-propyl group would still present a σ_C-H or σ_C-C orbital for interaction, the geometry would be suboptimal, likely weakening any potential anomeric stabilization. Conversely, the overwhelming steric demand of the propyl group means it will reside in the pseudo-equatorial position, where the anomeric effect is not operative.
Homoanomeric Effects: Stereoelectronic interactions can also occur over longer distances. The homoanomeric effect, an interaction between an oxygen lone pair and an orbital on the C5 atom, is known to influence the properties of saturated 1,3-dioxanes, affecting C5-H bond lengths and coupling constants. researchgate.netscispace.com In the unsaturated system, interactions between the p-orbitals of the oxygen atoms and the π-system at C4-C5 could be significant, influencing the electron density and reactivity of the double bond.
Table 2: Key Stereoelectronic Interactions in this compound
| Interaction Type | Donor Orbital | Acceptor Orbital | Predicted Significance |
|---|---|---|---|
| Anomeric (Pseudo-axial R) | n(O1/O3) | σ*(C2-Propyl) | Weak/Disfavored due to sterics |
| Hyperconjugation | n(O1/O3) | π*(C4=CH₂) | Moderate; conformation-dependent |
| Hyperconjugation | σ(C6-H) | π*(C4=CH₂) | Weak to Moderate (allylic) |
| Homoanomeric | n(O1/O3) | σ*(C5-H) | Modified by π-system presence |
V. State of the Art Spectroscopic Characterization of 4 Methylene 2 Propyl 1,3 Dioxane
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy would be the cornerstone for the structural elucidation of 4-Methylene-2-propyl-1,3-dioxane, providing atom-level insight into its molecular framework.
¹H and ¹³C NMR for Detailed Structural Elucidation and Chemical Shift Analysis
The ¹H and ¹³C NMR spectra are essential for identifying the different chemical environments of the hydrogen and carbon atoms within the molecule. While experimental data for this compound is not available, predicted chemical shifts can be estimated based on the analysis of similar structures.
¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for the protons of the propyl group, the methylene (B1212753) group on the dioxane ring, and the exocyclic methylene group. The integration of these signals would correspond to the number of protons in each unique environment. Key expected resonances would include a triplet for the terminal methyl group of the propyl chain, multiplets for the propyl methylene groups, a characteristic signal for the methine proton at the 2-position of the dioxane ring, and distinct signals for the diastereotopic protons of the endocyclic methylene group at the 5-position. The exocyclic methylene protons would likely appear as two distinct singlets or a complex multiplet due to their unique chemical and magnetic environments.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide complementary information, with a distinct signal for each unique carbon atom. The spectrum would be expected to show signals for the three carbons of the propyl group, the acetal (B89532) carbon at the 2-position, the methylene carbon at the 5-position, the quaternary carbon at the 4-position, and the exocyclic methylene carbon. The chemical shifts would be indicative of the electronic environment of each carbon atom, with the acetal and olefinic carbons resonating at lower fields.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Propyl-CH₃ | ~0.9 | ~14 |
| Propyl-CH₂ | ~1.4 | ~18 |
| Propyl-CH₂ | ~1.6 | ~37 |
| Dioxane-CH (C2) | ~4.8 | ~100 |
| Dioxane-CH₂ (C5) | ~4.0 - 4.5 | ~65 |
| Dioxane-C (C4) | - | ~145 |
| Methylene-CH₂ (exocyclic) | ~4.5 - 5.0 | ~95 |
Note: The values in this table are estimations based on known chemical shift ranges for similar functional groups and have not been experimentally verified for this compound.
Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Assignments
To assemble the complete molecular structure and ascertain stereochemical details, a suite of 2D NMR experiments would be indispensable.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton scalar couplings, establishing the connectivity within the propyl group and between the protons on the dioxane ring. For instance, correlations between the methine proton at C2 and the adjacent methylene protons of the propyl group would be expected.
HSQC (Heteronuclear Single Quantum Coherence): HSQC would correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of the ¹³C signals based on the assigned ¹H spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. It would be instrumental in connecting the propyl group to the dioxane ring (e.g., correlation from the C2 proton to the carbons of the propyl group) and in confirming the position of the methylene group.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This would be particularly valuable for determining the preferred conformation of the dioxane ring and the orientation of the propyl group relative to the ring.
Variable Temperature NMR for Conformational Dynamics
The 1,3-dioxane (B1201747) ring can exist in various conformations, such as chair and twist-boat forms. Variable temperature (VT) NMR studies would provide insights into the conformational dynamics of this compound. By monitoring changes in the NMR spectra as a function of temperature, it would be possible to determine the relative populations of different conformers and the energy barriers for their interconversion.
Vibrational Spectroscopy
Vibrational spectroscopy techniques, including Infrared (IR), Raman, and Vibrational Circular Dichroism (VCD), offer complementary information to NMR by probing the vibrational modes of the molecule.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Molecular Fingerprinting
IR and Raman spectroscopy are powerful tools for identifying the functional groups present in a molecule.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for the C-H stretching of the alkyl and vinyl groups, C-O stretching of the acetal moiety, and a prominent C=C stretching band for the exocyclic double bond.
Raman Spectroscopy: Raman spectroscopy would complement the IR data. The C=C double bond, in particular, often gives a strong and sharp signal in the Raman spectrum, which would be a key diagnostic feature for the methylene group.
Interactive Data Table: Expected Vibrational Frequencies
| Functional Group | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
| C-H stretch (sp³) | 2850-3000 | 2850-3000 |
| C-H stretch (sp²) | 3000-3100 | 3000-3100 |
| C=C stretch | 1640-1680 | 1640-1680 |
| C-O stretch (acetal) | 1050-1150 | 1050-1150 |
Note: These are typical frequency ranges and the exact positions for this compound would need to be determined experimentally.
Vibrational Circular Dichroism (VCD) for Absolute Configuration Determination
As this compound is a chiral molecule (due to the stereocenter at C2, assuming a specific isomer), Vibrational Circular Dichroism (VCD) spectroscopy could be employed to determine its absolute configuration. VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. By comparing the experimental VCD spectrum with the spectrum predicted by quantum chemical calculations for a specific enantiomer (e.g., (R) or (S)), the absolute configuration of the synthesized or isolated compound could be unequivocally assigned. This powerful technique provides a detailed stereochemical fingerprint of the molecule in solution. No VCD studies for this specific compound have been reported in the literature.
Advanced Mass Spectrometry (MS) Techniques
Mass spectrometry is an indispensable tool in chemical analysis, providing critical information about the molecular weight and structure of a compound. Advanced MS techniques offer enhanced precision and detail, which would be vital for the unequivocal characterization of this compound.
High-resolution mass spectrometry is a powerful technique that measures the mass-to-charge ratio (m/z) of ions with very high accuracy. This precision allows for the determination of the elemental formula of a compound from its exact mass.
For this compound, with a nominal mass of 142 g/mol , HRMS would be employed to distinguish its molecular formula, C₈H₁₄O₂, from other isobaric compounds (molecules with the same nominal mass but different elemental compositions). The theoretical exact mass of the molecular ion [M]⁺• of this compound can be calculated with high precision. This experimental value would then be compared against a database of possible elemental formulas to confirm its composition.
Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound
| Ion Species | Molecular Formula | Predicted Exact Mass (Da) |
| [M]⁺• | C₈H₁₄O₂ | 142.0994 |
| [M+H]⁺ | C₈H₁₅O₂ | 143.1067 |
| [M+Na]⁺ | C₈H₁₄NaO₂ | 165.0886 |
Note: The data in this table is predicted based on the known elemental composition of the compound. Experimental verification is required.
The high-resolution capability is crucial for differentiating between closely related formulas that might otherwise be indistinguishable with standard mass spectrometry.
Tandem mass spectrometry, or MS/MS, is a multi-step process that involves the isolation of a specific ion (the precursor ion), its fragmentation through collision-induced dissociation (CID), and the analysis of the resulting fragment ions (product ions). This technique provides a "fingerprint" of the molecule's structure, revealing how it breaks apart under energetic conditions.
For this compound, the molecular ion ([C₈H₁₄O₂]⁺•) would be selected and subjected to fragmentation. The resulting product ion spectrum would offer valuable information about the connectivity of the atoms within the molecule. While specific experimental MS/MS data for this compound is scarce, the fragmentation pathways can be predicted based on the known reactivity of related 1,3-dioxane structures.
Key fragmentation pathways for cyclic acetals often involve the cleavage of the dioxane ring. Theoretical studies on similar 1,3-dioxane derivatives suggest that fragmentation is influenced by the stability of the resulting carbocations and radical species. nih.gov The presence of the exocyclic methylene group and the propyl substituent would direct the fragmentation in a characteristic manner, allowing for differentiation from its isomers, such as 4-methyl-2-propyl-1,3-dioxolane.
Table 2: Plausible Fragmentation Pathways for this compound in MS/MS
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Proposed Neutral Loss | Fragmentation Pathway |
| 142 | 99 | C₃H₇ | Loss of the propyl group |
| 142 | 85 | C₃H₅O | Cleavage of the dioxane ring |
| 142 | 71 | C₄H₇O | Ring cleavage and rearrangement |
| 142 | 57 | C₅H₉O | Further fragmentation of the ring |
| 142 | 43 | C₇H₁₁O₂ | Propyl cation |
Note: This table represents a predictive summary of potential fragmentation patterns based on the analysis of structurally similar compounds. Experimental verification is necessary to confirm these pathways.
The unique fragmentation pattern generated by MS/MS would be instrumental in distinguishing this compound from other structural isomers, which might have identical HRMS data.
X-ray Crystallography for Solid-State Molecular Structure Determination
To perform X-ray crystallography on this compound, a single, high-quality crystal of the compound would be required. The crystal is irradiated with X-rays, and the resulting diffraction pattern is analyzed to generate an electron density map, from which the atomic positions can be determined.
While no published crystal structure for this compound is currently available, studies on related 1,3-dioxane derivatives provide insights into the likely solid-state conformation. mdpi.compsu.edu The 1,3-dioxane ring typically adopts a chair conformation to minimize steric strain. The substituents—the exocyclic methylene group at position 4 and the propyl group at position 2—would occupy specific equatorial or axial positions to achieve the most stable arrangement.
Table 3: Anticipated Crystallographic Parameters for this compound
| Parameter | Expected Value/Information |
| Crystal System | To be determined experimentally |
| Space Group | To be determined experimentally |
| Key Bond Lengths (Å) | C-O (~1.43), C-C (~1.54), C=C (~1.34) |
| Key Bond Angles (°) | O-C-O (~112), C-C-O (~109) |
| Ring Conformation | Likely a distorted chair or boat conformation |
Note: The data presented in this table is a projection based on known crystal structures of analogous compounds and requires experimental validation.
The precise structural data from X-ray crystallography would be invaluable for understanding the molecule's shape, which can influence its physical properties and reactivity.
Vi. Computational and Theoretical Investigations of 4 Methylene 2 Propyl 1,3 Dioxane
Quantum Chemical Calculations
Quantum chemical calculations are employed to solve the Schrödinger equation for a molecule, providing detailed information about its electronic structure and energy.
The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms, known as the equilibrium geometry. For 4-methylene-2-propyl-1,3-dioxane, this involves optimizing the geometry of its various possible conformations. The 1,3-dioxane (B1201747) ring is known to adopt a chair conformation as its most stable form, which minimizes steric and torsional strain. However, other higher-energy forms, such as twist-boat conformations, also exist on the potential energy surface. researchgate.net
Density Functional Theory (DFT) is a widely used method that calculates the electronic energy based on the molecule's electron density. Functionals like B3LYP, combined with basis sets such as 6-311++G(d,p), are commonly used to provide a good balance between accuracy and computational cost for molecules of this size. researchgate.net
Ab initio methods , such as Møller-Plesset perturbation theory (e.g., MP2), are derived directly from first principles without empirical parameters. They can offer higher accuracy than DFT for certain properties, such as the treatment of electron correlation effects, which are crucial for understanding non-covalent interactions.
For this compound, these calculations would optimize the bond lengths, bond angles, and dihedral angles of the chair and other conformers, taking into account the propyl group at the C2 position and the exocyclic methylene (B1212753) group at the C4 position.
| Computational Method | Application for this compound | Typical Basis Set |
| Density Functional Theory (DFT) | Geometry optimization, electronic structure analysis, calculation of spectroscopic parameters. | 6-31G(d), 6-311++G(d,p) |
| Ab Initio (e.g., MP2) | High-accuracy energy calculations, investigation of electron correlation effects, benchmarking DFT results. | cc-pVTZ, aug-cc-pVTZ |
The 1,3-dioxane ring is conformationally flexible. Quantum chemical calculations can quantify the relative energies of its different conformers. The primary conformation is the chair, but twist-boat forms are important intermediates in the ring inversion process. The energy difference between the chair and the lowest-energy twist conformer in the parent 1,3-dioxane has been computationally determined. researchgate.net
For this compound, calculations would determine the energetic preference for the propyl group to be in an axial or equatorial position on the chair frame. Furthermore, a key aspect would be to locate the transition states that connect these conformers. A transition state is a first-order saddle point on the potential energy surface, representing the maximum energy point along a reaction coordinate. Intrinsic Reaction Coordinate (IRC) calculations can then be used to confirm that a located transition state correctly connects two energy minima (e.g., two different chair conformations). These calculations provide the energy barrier for conformational interconversion, which dictates the rate at which these processes occur.
| Conformer/State | Description | Calculated Property | Example Value (for parent 1,3-dioxane) researchgate.net |
| Chair | Lowest energy ground state conformation. | Relative Energy | 0.00 kcal/mol (Reference) |
| 2,5-Twist | Flexible, higher-energy conformation. | Relative Free Energy (ΔG) | ~5.14 kcal/mol (DFT) |
| Transition State | Energy maximum between chair and twist forms. | Energy Barrier | ~9.73 kcal/mol |
Note: The example values are for the unsubstituted 1,3-dioxane ring and serve to illustrate the typical energy scales involved. These values would be different for this compound due to its substituents.
Once the equilibrium geometries are known, computational methods can predict various spectroscopic properties that are essential for chemical identification.
NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate nuclear magnetic shielding tensors, which can be converted into ¹H and ¹³C NMR chemical shifts. These predicted shifts are invaluable for assigning experimental spectra, especially for complex molecules with many non-equivalent protons and carbons.
Vibrational Frequencies: Calculations can determine the harmonic vibrational frequencies corresponding to the infrared (IR) and Raman spectra. These frequencies arise from the fundamental modes of vibration of the molecule. The predicted spectrum can be compared with experimental data to confirm the structure and identify characteristic peaks, such as the C=C stretch of the methylene group and C-O-C stretches of the dioxane ring.
Mass Spectrometric Fragmentation: While direct prediction of a full mass spectrum is complex, quantum chemistry can be used to calculate the energies of potential fragment ions. This helps in rationalizing the observed fragmentation patterns by determining the most likely bond-breaking pathways under mass spectrometric conditions.
Molecular Dynamics (MD) Simulations for Dynamic Behavior in Solution and Intermolecular Interactions
While quantum chemical calculations typically model a single molecule in a vacuum, Molecular Dynamics (MD) simulations are used to study the behavior of molecules over time in a more realistic environment, such as in a solvent. nih.govmdpi.com MD simulations solve Newton's equations of motion for a system containing many molecules, providing a trajectory that describes how the positions and velocities of atoms evolve.
For this compound, an MD simulation would involve placing one or more molecules in a box filled with a chosen solvent (e.g., water or an organic solvent). The simulation would reveal:
Solvation Effects: How solvent molecules arrange around the solute and how intermolecular forces, like hydrogen bonds or van der Waals interactions, influence its conformation.
Conformational Dynamics: The simulation would show the real-time interconversion between different chair and twist conformations, providing a dynamic picture that complements the static energy calculations from quantum chemistry.
Transport Properties: MD can be used to predict properties like the diffusion coefficient of the molecule in a given solvent.
Although specific MD studies on this compound are not available, the methodology has been applied to various other cyclic ethers and substituted dioxanes to understand their interactions and behavior in biological or chemical systems. researchgate.netmdpi.com
Analysis of Stereoelectronic Interactions, Hyperconjugation, and Stability Factors
The geometry and stability of the 1,3-dioxane ring are heavily influenced by stereoelectronic effects, which are orbital interactions between filled and empty orbitals. acs.org The most prominent of these in six-membered rings containing heteroatoms is the anomeric effect. rsc.org
In the context of this compound, a key analysis would involve:
Hyperconjugation: This involves the donation of electron density from a filled bonding orbital (σ) or a lone pair (n) into an empty antibonding orbital (σ*). In the 1,3-dioxane ring, the most significant hyperconjugative interactions involve the lone pairs on the oxygen atoms.
Anomeric Effect: A specific type of hyperconjugation where a lone pair (n) on an oxygen atom donates electron density into the antibonding orbital (σ) of an adjacent C-O bond (n_O -> σ_C-O). This interaction is stabilizing and plays a crucial role in determining the conformational preferences of substituents on the ring.
The presence of the exocyclic C=C double bond at the C4 position would introduce unique electronic features, including potential hyperconjugative interactions between the π-system of the double bond and adjacent σ-bonds, further influencing the molecule's conformational landscape and stability.
Based on a comprehensive review of available scientific literature, there is currently insufficient information to generate a detailed article on "this compound" that adheres to the specific sections and subsections requested.
Publicly accessible chemical databases confirm the existence of this compound, providing its basic molecular formula and structure. However, in-depth research findings regarding its specific applications in the following areas are not available in the reviewed sources:
Versatile Synthetic Building Block for Complex Molecules: There is no specific information detailing the use of this compound as a starting material or intermediate in the synthesis of more complex chemical structures.
Potential in Polymer and Materials Science: The search did not yield any studies on the vinyl polymerization of this compound through its methylene group or its broader applications in materials science.
Development of Novel Catalytic Systems: There is no information on the use of this compound derivatives in the development of new catalysts.
Integration into Chemical Sensors or Advanced Analytical Methodologies: No research was found on the application of this specific compound in chemical sensing or other advanced analytical methods.
While research exists for structurally related compounds such as other dioxanes and dioxolanes, the strict requirement to focus solely on "this compound" prevents the inclusion of that information. Therefore, a scientifically accurate and thorough article that meets the user's detailed outline cannot be produced at this time.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 4-Methylene-2-propyl-1,3-dioxane?
- Methodology : A green synthesis approach involves the condensation of isopropylidene malonate with aromatic aldehydes under solvent-free conditions or using ethanol as a solvent. Microwave-assisted reactions or catalytic methods (e.g., acidic or basic conditions) can enhance reaction efficiency and yield. Reaction progress is monitored via TLC, and purification is achieved through recrystallization or column chromatography .
- Key Considerations : Optimize aldehyde stoichiometry and reaction temperature to minimize side products.
Q. How can spectroscopic techniques confirm the structural integrity of this compound?
- Methodology :
- NMR : H and C NMR identify substituent positions and ring conformation. For example, methylene protons adjacent to oxygen atoms resonate at δ 4.0–5.0 ppm, while propyl groups show characteristic splitting patterns .
- FTIR : Stretching vibrations for C-O-C (1,3-dioxane ring) appear at 1100–1250 cm, and carbonyl groups (if present) at 1650–1750 cm. Conformational analysis via FTIR coupled with DFT calculations (e.g., B3LYP/6-311++G(d,p)) can resolve ambiguities .
- Validation : Compare experimental data with computed spectra from quantum chemical models.
Q. What safety protocols are critical when handling this compound?
- Guidelines :
- Use PPE (gloves, goggles, lab coat) to avoid dermal/ocular exposure.
- Store in a refrigerated (0–10°C), inert atmosphere to prevent degradation or oxidation.
- Refer to Safety Data Sheets (SDS) for spill management and first-aid measures (e.g., ventilation for inhalation, soap-water wash for skin contact) .
Advanced Research Questions
Q. How can computational chemistry elucidate the thermal decomposition mechanism of this compound?
- Methodology : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G**) to map Gibbs energy profiles for decomposition pathways. Analyze bond dissociation energies (BDEs) of the dioxane ring and substituent effects (e.g., propyl vs. methyl groups) on stability. Transition-state modeling identifies rate-determining steps .
- Data Interpretation : Compare computational results with experimental thermogravimetric analysis (TGA) to validate decomposition thresholds.
Q. What advanced analytical methods enable trace quantification of this compound in complex matrices?
- Methodology : Use stable isotope dilution assays (SIDA) with headspace solid-phase microextraction (HS-SPME) coupled to GC-MS. Deuterated analogs of the compound serve as internal standards. Optimize extraction parameters (e.g., fiber coating, temperature) to achieve limits of detection (LOD) <10 ng/L .
- Validation : Spike-and-recovery experiments in representative matrices (e.g., biological fluids) assess method accuracy.
Q. How do substituent positions on the 1,3-dioxane ring influence reactivity in organic synthesis?
- Case Study : Compare trans-2-(4-Cyanophenyl)-5-n-propyl-1,3-dioxane (substituents at C2 and C5) with analogs. Electron-withdrawing groups (e.g., cyano) at C2 increase ring strain, accelerating nucleophilic ring-opening reactions. Propyl groups at C5 enhance steric hindrance, affecting regioselectivity in cross-coupling reactions .
- Experimental Design : Synthesize derivatives with varying substituents and monitor reaction kinetics via HPLC or in situ IR spectroscopy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
